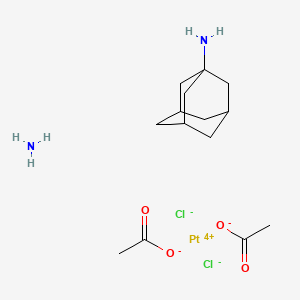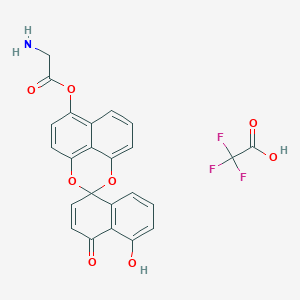
Palmarumycin derivative 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmarumycin derivative 3 is a member of the spirobisnaphthalene family, which is known for its broad spectrum of bioactivities, including antifungal, antimicrobial, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities . These compounds are typically isolated from various natural sources, such as plants and fungi, and have shown significant potential in various scientific and medical applications.
Métodos De Preparación
The synthesis of Palmarumycin derivative 3 involves several key steps, starting from readily available starting materials. The synthetic route typically includes:
Epoxidation: The starting material, 1,8-dihydroxynaphthalene, undergoes a N-benzyl cinchoninium chloride-catalyzed epoxidation.
Reduction: An organoselenium-mediated reduction of the α,β-epoxy ketone is performed.
Ring-Opening and Elimination: A cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of the cyclic α,β-epoxy ketone.
These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Palmarumycin derivative 3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Palmarumycin derivative 3 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Palmarumycin derivative 3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the efflux pump Mdr1 in Candida albicans, thereby reversing azole resistance . This inhibition occurs through binding to the substrate binding pocket of Mdr1, preventing the efflux of antifungal drugs and increasing their intracellular concentration .
Comparación Con Compuestos Similares
Palmarumycin derivative 3 can be compared with other similar compounds in the spirobisnaphthalene family, such as:
Palmarumycin BG1: Exhibits similar bioactivities but differs in its specific molecular structure and reactivity.
Palmarumycin BG5: Known for its potent cytotoxicity against various cancer cell lines.
Guignardin E: Another spirobisnaphthalene compound with significant antitumor activities.
The uniqueness of this compound lies in its specific structural features and the particular bioactivities it exhibits, making it a valuable compound for various scientific and medical research applications.
Propiedades
Fórmula molecular |
C24H16F3NO8 |
|---|---|
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H15NO6.C2HF3O2/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24;3-2(4,5)1(6)7/h1-10,24H,11,23H2;(H,6,7) |
Clave InChI |
BRTORUASIGAKNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


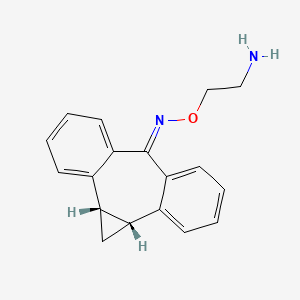
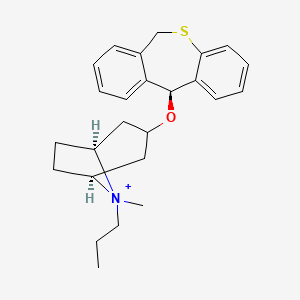
![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)
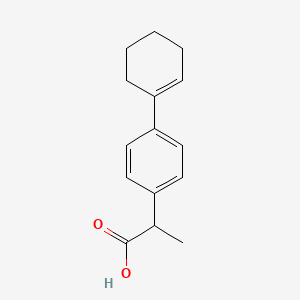
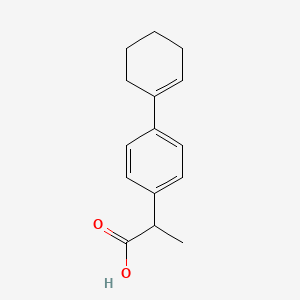
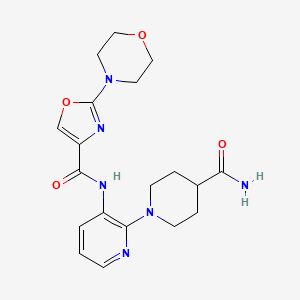
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
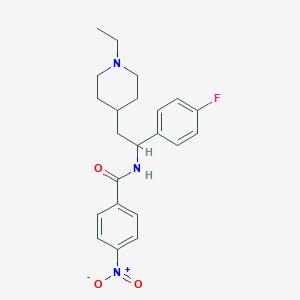
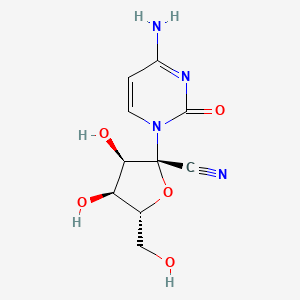
![(8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B10827147.png)
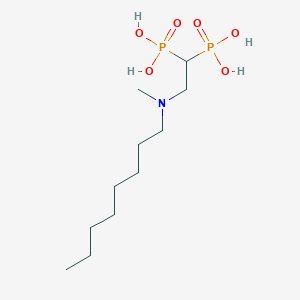
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
